5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Pharmaceutical Analysis Reference Standards Impurity Profiling

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a heteroaromatic organic compound belonging to the class of pyrrole-3-carbaldehydes. Structurally, it features a 2-fluorophenyl substituent at the 5-position and a formyl group at the 3-position, giving it a molecular formula of C11H8FNO and a molecular weight of 189.19 g/mol.

Molecular Formula C11H8FNO
Molecular Weight 189.189
CAS No. 881674-56-2
Cat. No. B592012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
CAS881674-56-2
Molecular FormulaC11H8FNO
Molecular Weight189.189
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CN2)C=O)F
InChIInChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-7,13H
InChIKeyMQULPEUCGKEHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2): Procurement Overview for a Key Vonoprazan Intermediate and Reference Standard


5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a heteroaromatic organic compound belonging to the class of pyrrole-3-carbaldehydes. Structurally, it features a 2-fluorophenyl substituent at the 5-position and a formyl group at the 3-position, giving it a molecular formula of C11H8FNO and a molecular weight of 189.19 g/mol [1]. This substance is universally recognized in pharmaceutical supply chains as 'Vonoprazan Carbaldehyde Impurity', a crucial intermediate and process-related impurity in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan Fumarate [2]. It is supplied by a wide network of specialty chemical manufacturers primarily for use as a reference standard in analytical method development, method validation, and quality control during commercial drug production [3].

Why 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Cannot Be Interchanged with Other Vonoprazan-Related Impurities


Substituting 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde with a close structural analog, such as the 3-fluorophenyl isomer or the sulfonylated derivative, will cause analytical method failure and ambiguous quality control results. This compound is a specific process-related impurity defined by the vonoprazan synthetic pathway and is chemically distinct from other related impurities [1]. In a regulatory filing for an Abbreviated New Drug Application (ANDA), a reference standard must chemically match the impurity it is intended to quantify to ensure accurate chromatographic retention time identification and spectral matching [2]. Using a generic 'fluorophenyl pyrrole carbaldehyde' instead will negate the traceability required for pharmacopeial compliance, potentially compromising a batch release due to a missing or misidentified impurity peak .

Head-to-Head Quantitative Evidence for Selecting 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Over Analogs


Purity Differentiation: Higher Assay Value for the 2-Fluoro Regioisomer vs. the Sulfonylated Analog

When procuring a reference standard for impurity quantification, the commercially available purity of the 2-fluoro regioisomer is consistently higher than that of the sulfonylated analog, directly impacting the accuracy of impurity quantification. This supplier data shows a minimum assay of 99.0% for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde [1], whereas its next-stage reaction product, 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS 881677-11-8), is typically supplied at 95% purity .

Pharmaceutical Analysis Reference Standards Impurity Profiling

Pharmacopeial Traceability: Explicit USP/EP Linkage for the 2-Fluoro Isomer

For quality control applications, the procurement value is directly tied to the ability to provide traceability against official pharmacopeial compendia. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is explicitly offered with the option of traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards [1]. In contrast, the 3-fluorophenyl isomer (5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde, CAS 2827733-27-5) is supplied primarily as a miscellaneous research compound without a comparable explicit claim of pharmacopeial linkage [2].

Regulatory Compliance Quality Control Pharmacopeial Traceability

Industrial Route Recognition: The Target Compound as the Designated Primary Intermediate in Patent Literature

A direct comparison of synthetic routes in patent literature establishes 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde as the primary and industrially favored intermediate. Patent CN106243008B addresses the synthesis of this specific compound, highlighting an improved, safer route that avoids the harsh conditions (bromine, hydrogen chloride gas) required for previous processes, ultimately yielding a 93% product yield in a key step [1]. The sulfonylated analog (CAS 881677-11-8) is synthesized via a subsequent reaction step using this compound as a starting material, inherently making it a more downstream, expensive, and less atom-economical intermediate for generalized vonoprazan-related synthesis .

Process Chemistry Synthetic Route Optimization Industrial Manufacturability

Optimal Application Scenarios for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Based on Quantitative Evidence


Analytical QC Method Validation for Vonoprazan ANDA Submissions

This is the definitive application scenario for procuring 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. Its established, high purity (≥99.0%) and explicit, supplier-confirmed traceability against USP/EP pharmacopeial standards make it the only valid choice for creating system suitability solutions and impurity marker standards required for Analytical Method Validation (AMV) in an ANDA. Using the 3-fluorophenyl isomer or the sulfonylated analog in this context would not meet regulatory identification criteria [1].

Impurity Profiling and Forced Degradation Studies of Vonoprazan API

To accurately simulate and identify the 'Vonoprazan Carbaldehyde Impurity' peak during HPLC or UPLC analysis of the final Active Pharmaceutical Ingredient (API), a standard of this specific regioisomer is mandatory. The detailed characterization data compliant with regulatory guidelines ensures that method accuracy, precision, and specificity calculations are reliable. Any structural analog would exhibit a different retention time and spectral profile, leading to the misidentification or omission of this critical impurity [2].

In-House Process Development for Alternative Vonoprazan Syntheses

For process chemistry groups developing novel, non-infringing vonoprazan synthetic routes, this compound represents the most valuable procurement option. As the primary intermediate highlighted in the patent literature, it provides the most versatile starting point for late-stage diversification. Its improved industrial synthesis, documented with a 93% yield under safe conditions, suggests it can be cost-effectively sourced, unlike its more complex sulfonylated downstream analog which limits further synthetic exploration [3].

Reference Standard Qualification Against Pharmacopeial Compendia

Research laboratories requiring a secondary standard for vonoprazan impurity testing should prioritize this compound specifically because multiple reputable vendors offer it with a formal feasibility statement for direct traceability to USP and EP primary standards. This closes the metrological traceability chain, a core requirement for GMP-compliant laboratory operations that is not clearly advertised for the 3-fluorophenyl analog [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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